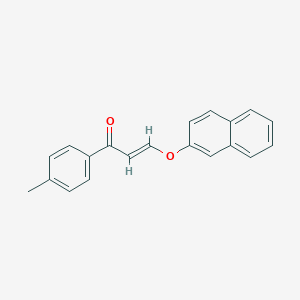
1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one, also known as MNPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MNPA belongs to the class of chalcones, which are compounds that have shown promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Applications De Recherche Scientifique
1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential use as an anticancer agent. Studies have shown that this compound has potent cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
In addition to its anticancer properties, this compound has also been studied for its anti-inflammatory and antioxidant activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been shown to scavenge free radicals, which are molecules that can damage cells and contribute to various diseases.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of enzymes involved in cancer cell growth and survival, such as topoisomerase II and protein kinase C. This compound may also induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that are involved in programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, this compound has also been shown to have antimicrobial activity against various bacterial and fungal strains. This compound has also been shown to inhibit the activity of enzymes involved in cholesterol synthesis, which may have implications for the treatment of hypercholesterolemia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one in lab experiments is its high potency and selectivity for cancer cells. This compound has been shown to have cytotoxic effects on cancer cells at low concentrations, while having minimal effects on normal cells. This selectivity is important for reducing the side effects of cancer treatment.
One limitation of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one. One area of research is the development of novel this compound derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory activities of this compound. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound as a therapeutic agent for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one involves the condensation of 4-methylacetophenone and 2-naphthaldehyde in the presence of a base catalyst, typically potassium hydroxide or sodium hydroxide. The reaction takes place in an organic solvent, such as ethanol or methanol, and is typically carried out at room temperature under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain a high purity this compound.
Propriétés
Formule moléculaire |
C20H16O2 |
|---|---|
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
(E)-1-(4-methylphenyl)-3-naphthalen-2-yloxyprop-2-en-1-one |
InChI |
InChI=1S/C20H16O2/c1-15-6-8-17(9-7-15)20(21)12-13-22-19-11-10-16-4-2-3-5-18(16)14-19/h2-14H,1H3/b13-12+ |
Clé InChI |
IUUKOZXTAPCOST-OUKQBFOZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)/C=C/OC2=CC3=CC=CC=C3C=C2 |
SMILES |
CC1=CC=C(C=C1)C(=O)C=COC2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C=COC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214808.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide](/img/structure/B214809.png)
![3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B214810.png)


![N-{2-chloro-4-[(3-isopropoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B214820.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B214822.png)
![N-{4-[(biphenyl-4-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B214823.png)
![3-(4-methylphenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214826.png)
![2-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-3-(3-fluorophenyl)-3-oxopropanenitrile](/img/structure/B214829.png)
![5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214830.png)
![1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole](/img/structure/B214831.png)
![5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214832.png)